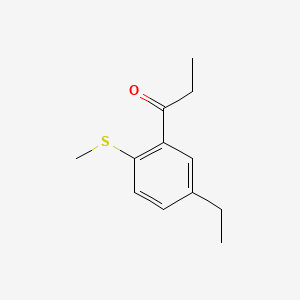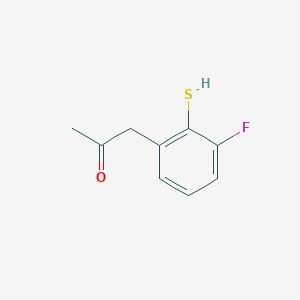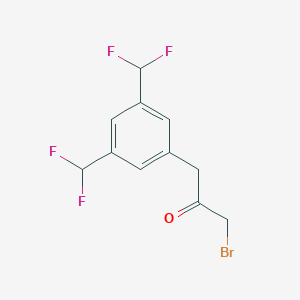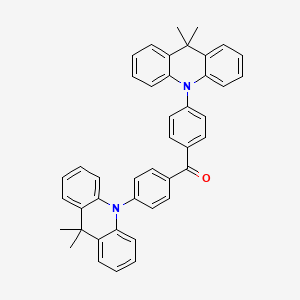
Dmac-BP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as DMAC-BP, is a green thermally activated delayed fluorescence (TADF) emitter. It is widely recognized for its high efficiency in organic light-emitting diodes (OLEDs). The compound’s unique structure allows it to achieve a higher energy of the lowest locally-excited triplet state, making it an essential material in the field of optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone typically involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with benzophenone derivatives. The reaction is carried out under controlled conditions to ensure high purity and yield. Sublimation is often used as a purification technique to obtain ultra-pure grade chemicals .
Industrial Production Methods: In industrial settings, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is produced using a vacuum evaporation technique. This method involves the deposition of the compound onto substrates under reduced pressure, ensuring high efficiency and scalability .
化学反応の分析
Types of Reactions: Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .
Major Products Formed: The major products formed from the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include various substituted derivatives. These derivatives are often used in the development of advanced materials for optoelectronic applications .
科学的研究の応用
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone has a wide range of scientific research applications. In chemistry, it is used as a green TADF emitter in OLEDs, contributing to the development of high-efficiency lighting and display technologies . In biology and medicine, the compound’s unique fluorescence properties make it a valuable tool for imaging and diagnostic applications . Additionally, in the industry, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is used in the production of advanced materials for various optoelectronic devices .
作用機序
The mechanism of action of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone involves the reverse intersystem crossing (RISC) process. This process allows the compound to convert triplet excitons into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved in this mechanism include the lowest locally-excited triplet state and the triplet charge-transfer state .
類似化合物との比較
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is unique compared to other similar compounds due to its high efficiency and stability as a TADF emitter. Similar compounds include bis[4-(9,9-dimethylacridin-10(9H)-yl)phenyl]methanone and bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone derivatives . These compounds share similar structural features but differ in their emission properties and efficiency .
特性
CAS番号 |
1685287-55-1 |
|---|---|
分子式 |
C43H36N2O |
分子量 |
596.8 g/mol |
IUPAC名 |
bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone |
InChI |
InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3 |
InChIキー |
CDEASXIPDPAOGW-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



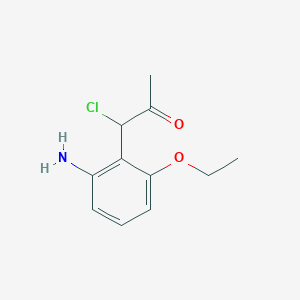
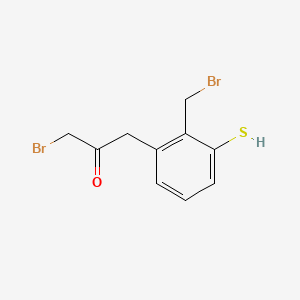
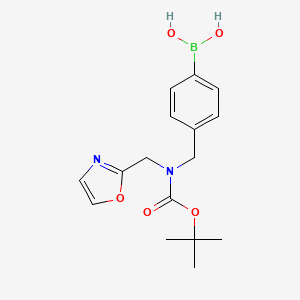


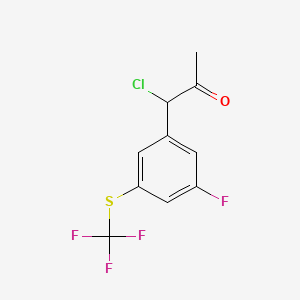
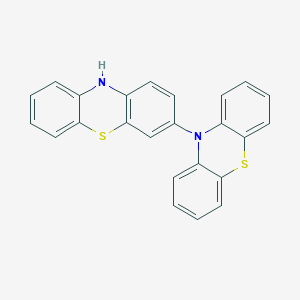

![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
